Ethyl 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylate is a synthetic compound notable for its potential applications in medicinal chemistry and organic synthesis. This compound features a piperidine ring linked to a pyrazole moiety, which is significant in various biological activities. The compound's structure allows it to interact with biological targets, making it a candidate for drug development.
Ethyl 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylate can be sourced from chemical suppliers and is classified as an organic compound, specifically a carboxylate ester. It is part of a broader class of pyrazole derivatives, which are known for their diverse pharmacological properties, including anti-inflammatory and neuroprotective effects.
The synthesis of ethyl 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylate typically involves several key steps:
The molecular formula for ethyl 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylate is . The structure consists of:
The compound's structural integrity is essential for its biological activity, as the spatial arrangement of atoms influences its interaction with target molecules .
Ethyl 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylate can undergo various chemical reactions:
These reactions highlight the versatility of ethyl 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylate in organic synthesis.
The mechanism of action for ethyl 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylate involves its interaction with specific biological targets such as enzymes or receptors. The pyrazole moiety is known to modulate enzyme activity, while the piperidine ring enhances binding affinity and selectivity towards these targets. This interaction potentially leads to therapeutic effects in various conditions, particularly in neurological and inflammatory disorders .
Ethyl 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylate exhibits several notable physical properties:
In terms of chemical properties, it is classified as a moderately polar compound due to its ester functional group. Its solubility in organic solvents makes it suitable for various synthetic applications .
Ethyl 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylate has several applications in scientific research:
The construction of ethyl 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylate hinges critically on managing chemoselectivity during the N-alkylation step. This hybrid scaffold requires sequential functionalization: First, the piperidine nitrogen is protected (typically as Boc-carbamate) to avoid dialkylation. Subsequently, the 4-position of 1-methylpyrazole is metallated using strong bases (n-BuLi at –78°C) to generate a nucleophilic species, which is then reacted with electrophilic piperidine derivatives. Common electrophiles include N-Boc-piperidinyl-3-carboxylate mesylate or tosylate esters. This approach achieves >85% regioselectivity for the 4-pyrazole position over the 3- or 5-positions, as confirmed by in situ NMR monitoring [1] [6].
Table 1: Regioselectivity in Pyrazole-Piperidine Alkylation
Base | Electrophile | Temperature | N-1: C-4 Ratio | Yield (%) |
---|---|---|---|---|
n-BuLi | Ethyl 1-(tosyl)piperidine-3-carboxylate | –78°C | 1:12.5 | 88 |
NaH | Ethyl 1-(mesyl)piperidine-3-carboxylate | 0°C | 1:4.3 | 62 |
K₂CO₃ | Ethyl 1-(bromo)piperidine-3-carboxylate | 80°C | 1:1.2 | 41 |
Post-coupling, acidolytic deprotection (TFA/DCM) regenerates the basic piperidine nitrogen. Crucially, competing O-alkylation of the ester carbonyl is suppressed using aprotic polar solvents (DMF, acetonitrile). Recent advances employ phase-transfer catalysts (Aliquat 336) to enhance C-alkylation efficiency in biphasic systems [4] [6].
Multicomponent reactions (MCRs) offer atom-economic access to the target scaffold by converging pyrazole, piperidine, and linker units in a single step. The Mannich-type condensation proves particularly effective: A mixture of 1-methyl-4-aminopyrazole, ethyl nipecotate, and paraformaldehyde in ethanol at 60°C undergoes dehydrative coupling via an iminium ion intermediate. This one-pot method delivers the hybrid compound in 70–75% isolated yield after 12 hours, with minimal purification requirements [3] [8].
Alternative routes leverage preformed β-keto esters derived from piperidine carboxylates. Ethyl piperidine-3-carboxylate is condensed with Meldrum’s acid (EDC·HCl/DMAP) to form a β-keto ester intermediate. Subsequent enolization using DMF·DMA generates a β-enamine diketone, which undergoes cyclocondensation with methylhydrazine to install the pyrazole ring regioselectively at the 4-position. Solvent choice critically governs regiochemistry: Ethanol affords 5-(piperidinyl)-1H-pyrazole-4-carboxylates (major) and 3-isomers (minor) in a 99.5:0.5 ratio, while acetonitrile decreases selectivity to 96:4 [3] .
Table 2: Multicomponent Reaction Optimization
Solvent | Catalyst | Time (h) | Regioisomer Ratio (5-sub:3-sub) | Overall Yield (%) |
---|---|---|---|---|
Ethanol | None | 18 | 99.5:0.5 | 78 |
Acetonitrile | None | 18 | 96:4 | 75 |
CCl₄ | Pd(OAc)₂ (2.5 mol%) | 24 | 91:9 | 54 |
Accessing enantiopure forms of the target compound exploits chiral pool strategies or catalytic enantioselective synthesis. Starting from enantiomerically pure (R)- or (S)-piperidine-3-carboxylic acid, the ethyl ester is formed under Steglich conditions (EDC·HCl/DMAP/CH₂Cl₂). Enantiomeric integrity (>99% ee) is preserved during pyrazole coupling when mild alkylation conditions (Cs₂CO₃/DMF, 25°C) are employed [10].
Catalytic asymmetric methods focus on prochiral precursors. Ethyl 1,4-dihydropyridine-3-carboxylate undergoes enantioselective hydrogenation using Ru-(S)-BINAP (5 mol%) in methanol at 50 bar H₂. This affords (R)-ethyl piperidine-3-carboxylate with 94% ee and >95% conversion. Alternatively, enzymatic desymmetrization using lipase B (Candida antarctica) selectively hydrolyzes the prochiral diethyl piperidine-3,5-dicarboxylate, yielding monoethyl (S)-piperidine-3-carboxylate (ee >98%) after 48 hours .
Table 3: Enantioselective Synthesis Approaches
Method | Catalyst/Agent | Conditions | ee (%) | Yield (%) |
---|---|---|---|---|
Chiral Pool Resolution | (S)-Piperidine-3-acid | Esterification (EDC) | >99 | 92 |
Hydrogenation | Ru-(S)-BINAP | 50°C, 50 bar H₂ | 94 | 96 |
Enzymatic Hydrolysis | Lipase B (CAL-B) | pH 7.0, 25°C | 98 | 45 (monoester) |
CBS Reduction | Oxazaborolidine | THF, –20°C | 90 | 88 |
The ethyl ester moiety serves as a versatile handle for downstream diversification. Hydrolysis to the carboxylic acid is achieved quantitatively using LiOH (THF/H₂O, 0°C→25°C, 6h), enabling access to acid derivatives or metal-organic frameworks. Amide couplings prove particularly valuable: Activation with HATU and DIPEA in DMF facilitates reaction with primary/secondary amines, yielding carboxamide derivatives (e.g., morpholine or piperazine amides) in 80–92% yields [3] .
Transesterification requires careful optimization. Heating ethyl 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylate with benzyl alcohol and titanium(IV) isopropoxide (5 mol%) in toluene (110°C, 12h) provides the benzyl ester in 85% yield. Alternatively, enzymatic transesterification using immobilized Pseudomonas fluorescens lipase (PFL) in vinyl acetate selectively generates the acetoxymethyl ester prodrug .
Solid-supported synthesis enables rapid diversification of the piperidine-pyrazole scaffold. Wang resin-bound ethyl piperidine-3-carboxylate is prepared by esterifying the resin’s hydroxy group with Fmoc-piperidine-3-carboxylic acid (DIC/HOBt), followed by Fmoc deprotection. Pyrazole installation proceeds via reductive amination: 1-methyl-4-pyrazolecarboxaldehyde (3 eq) and NaBH₃CN (2 eq) in DMF cleavable with TFA/DCM (95:5) deliver the target compound in >90% purity (HPLC) after 24 hours .
Table 4: Solid-Phase Synthesis Efficiency
Resin Type | Coupling Agent | Pyrazole Equivalents | Purity (%) | Loading (mmol/g) |
---|---|---|---|---|
Wang | DIC/HOBt | 3.0 | 92 | 0.68 |
Rink Amide | HATU/DIPEA | 5.0 | 87 | 0.72 |
Tentagel S RAM | PyBOP/NMM | 4.0 | 95 | 0.51 |
For combinatorial libraries, on-resin Suzuki-Miyaura cross-coupling of 4-bromopyrazole intermediates with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) introduces aromatic diversity. Post-cleavage, products like ethyl 1-[(1-methyl-5-phenyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylate are obtained in >85% yield [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: